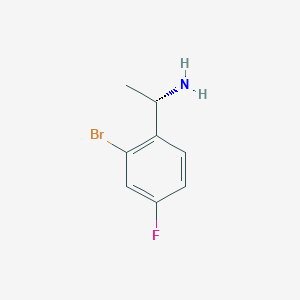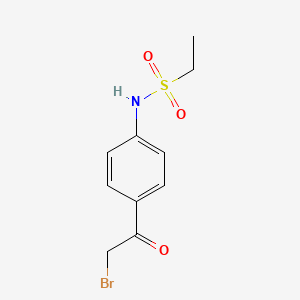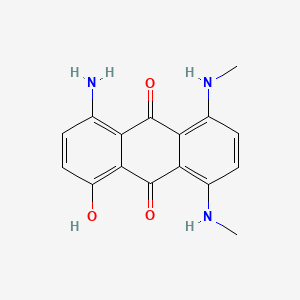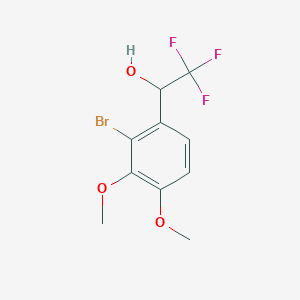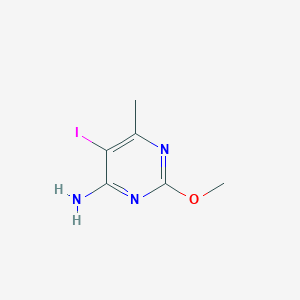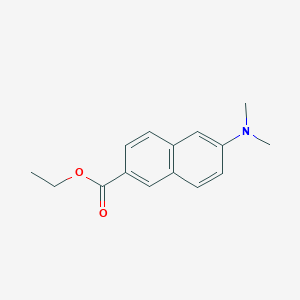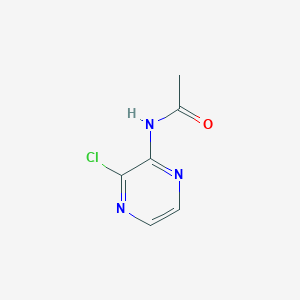
7-amino-2,3-dichloro-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-amino-2,3-dichloro-9H-fluoren-9-one is a compound belonging to the fluorenone family Fluorenones are known for their diverse applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3-dichloro-9H-fluoren-9-one typically involves the chlorination of fluorenone derivatives followed by amination. One common method involves the reaction of 2,3-dichlorofluorenone with ammonia or an amine under controlled conditions to introduce the amino group at the 7-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-amino-2,3-dichloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert it to fluorenol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-amino-2,3-dichloro-9H-fluoren-9-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,7-dichloro-9H-fluoren-9-one: Another fluorenone derivative with similar structural features but lacking the amino group.
2,7-dinitro-9H-fluoren-9-one: A nitro-substituted fluorenone with different reactivity and applications.
Uniqueness
7-amino-2,3-dichloro-9H-fluoren-9-one is unique due to the presence of both amino and chloro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
91821-97-5 |
|---|---|
Molecular Formula |
C13H7Cl2NO |
Molecular Weight |
264.10 g/mol |
IUPAC Name |
7-amino-2,3-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-4-8-7-2-1-6(16)3-9(7)13(17)10(8)5-12(11)15/h1-5H,16H2 |
InChI Key |
MTZQTBOYDLGFMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=CC(=C(C=C23)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



